molecular formula C12H17Cl B12649660 3,5-Dodecadiyne, 12-chloro- CAS No. 71673-30-8

3,5-Dodecadiyne, 12-chloro-

Cat. No.: B12649660
CAS No.: 71673-30-8
M. Wt: 196.71 g/mol
InChI Key: RJNOQFUNVJLFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dodecadiyne, 12-chloro-: is an organic compound with the molecular formula C12H17Cl . It is characterized by the presence of a chlorine atom attached to the 12th carbon of a dodecadiyne chain, which contains two triple bonds at the 3rd and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiyne, 12-chloro- typically involves the coupling of appropriate alkyne precursors. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an alkyne with a boron reagent in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods: Industrial production of 3,5-Dodecadiyne, 12-chloro- may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dodecadiyne, 12-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,5-Dodecadiyne, 12-chloro- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,5-Dodecadiyne, 12-chloro- exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine atom and the triple bonds in its structure allows it to participate in unique chemical interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 3,5-Dodecadiyne, 12-chloro- is unique due to the presence of the chlorine atom at the 12th position, which imparts distinct chemical and physical properties.

Properties

CAS No.

71673-30-8

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

12-chlorododeca-3,5-diyne

InChI

InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,7-12H2,1H3

InChI Key

RJNOQFUNVJLFND-UHFFFAOYSA-N

Canonical SMILES

CCC#CC#CCCCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.